2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine
Description
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVUDZYVCDMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Strategies
Core Bicyclic Framework Formation
The Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide forms 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II), a key intermediate. Optimal conditions involve:
- Solvent : Dichloromethane (CH₂Cl₂)
- Temperature : -20°C to +40°C
- Catalyst : None required (thermal activation)
Hydrolysis of (II) using acetic acid yields 2-azabicyclo[2.2.1]hept-5-en-3-one, which undergoes reductive amination with ethylamine to install the ethanamine side chain.
Table 1: Comparative Yields in Diels-Alder Pathways
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder adduct | CH₂Cl₂, 25°C, 24 hr | 83 | |
| Hydrolysis | AcOH, H₂O, reflux | 76 | |
| Reductive Amination | Ethylamine, NaBH₃CN, MeOH | 62 |
Palladium-Catalyzed Coupling Reactions
Intramolecular Cyclization Approaches
Curtius Rearrangement
Cyclohex-3-enecarboxylic acid derivatives undergo Curtius rearrangement to form azabicycloheptane precursors:
- Acyl azide formation : NaN₃, HCl, 0°C
- Thermal decomposition : Xylene, 140°C
- Cyclization : NaH, THF, 65°C
This method achieves 18–36% overall yield but requires strict anhydrous conditions.
Functional Group Interconversion
Industrial-Scale Optimization
Continuous Flow Synthesis
Benchchem highlights microreactor technology for safer handling of exothermic steps:
- Residence time : 2–5 min
- Temperature control : ±1°C
- Throughput : 1.2 kg/hr
Comparative Analysis of Methods
Table 2: Synthetic Route Evaluation
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Diels-Alder | Scalable, mild conditions | Requires toxic sulfonyl reagents | 62 |
| Palladium catalysis | Stereoselective | High catalyst loading | 78 |
| Radical cyclization | Excellent stereo-control | Low functional group tolerance | 49 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
Research indicates that 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine may serve as a pharmacophore in drug design, particularly for developing compounds targeting neurological disorders. Its structural features allow for interactions with specific receptors or enzymes, making it a candidate for therapeutic applications.
Case Study:
A study published in PubMed highlights the compound's role in the development of selective inhibitors for γ-secretase, an enzyme implicated in Alzheimer's disease. The research emphasizes the compound's ability to penetrate the blood-brain barrier and its potential for high selectivity towards presenilin-1 complexes, indicating its promise as a lead compound in neuropharmacology .
Synthetic Organic Chemistry
2.1 Synthesis and Functionalization
The synthesis of this compound has been explored through various methodologies, including palladium-catalyzed reactions and Diels-Alder reactions, which facilitate the formation of complex bicyclic structures.
Data Table: Synthesis Methods Overview
| Methodology | Description | Outcome |
|---|---|---|
| Palladium-Catalyzed Reactions | Utilizes palladium catalysts for efficient synthesis | High yield of bicyclic amines |
| Diels-Alder Reactions | Combines furans with dienophiles | Formation of bridged aza-bicyclic structures |
3.1 Binding Affinity Studies
Investigations into the binding affinity of this compound with various biological targets have shown promising results, suggesting its utility as a scaffold for designing new drugs.
Case Study:
A study focusing on the compound's interaction with neurotransmitter receptors demonstrated its potential to modulate receptor activity, which could lead to new treatments for psychiatric disorders .
Mechanism of Action
The mechanism by which 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Azabicyclo Core
The 2.2.1 bicyclo system distinguishes this compound from analogs with alternative ring sizes or substitution patterns:
- 2-(2-Azabicyclo[4.1.0]heptan-2-yl)ethanamine (): Features a 7-membered bicyclo[4.1.0] system, introducing a cycloheptene-like strain. This structural difference impacts reactivity and molecular geometry.
- 2-Azabicyclo[2.2.0]hexanes (): Smaller 6-membered bicyclo[2.2.0] core, which limits steric bulk and alters binding affinity in receptor interactions.
Key Insight : The 2.2.1 system balances ring strain and stability, favoring applications in drug design where conformational rigidity is critical.
Substituent Effects on Pharmacological and Physical Properties
The ethanamine group in the target compound is replaced with diverse functional groups in analogs, leading to distinct properties:
Notable Trends:
Physicochemical Properties
- Molecular Weight : Ranges from 155.3 g/mol (simpler bicyclo[4.1.0] analogs, ) to 458.2 g/mol (spirocyclic derivatives, ).
- Polarity : Carboxylic acid derivatives (e.g., ) have higher logP values compared to ethanamine analogs.
- Stability : Trifluoroacetyl groups () enhance resistance to enzymatic degradation but may introduce toxicity concerns.
Biological Activity
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine, also known as a derivative of the bicyclic amine structure, has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic framework, which influences its interactions with various biological targets.
- Molecular Formula : C8H16N2
- Molecular Weight : 156.23 g/mol
- CAS Number : 57640033
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly the cholinergic system. Research indicates that this compound may function as a muscarinic receptor ligand, influencing neurotransmission and potentially exhibiting psychoactive properties.
1. Neurotransmitter Interaction
Studies have shown that compounds similar to this compound can modulate cholinergic activity, which is crucial for cognitive functions such as memory and learning.
2. Potential Therapeutic Applications
Due to its structural similarities with known psychoactive substances, this compound may have implications in treating neurodegenerative diseases or cognitive impairments.
Table 1: Summary of Biological Activities
Case Study Example:
A study evaluated the effects of a related bicyclic amine on cognitive function in a murine model. The results indicated that administration of the compound resulted in improved performance in memory tasks, suggesting a potential role in enhancing cognitive functions through cholinergic modulation.
Toxicological Profile
While the therapeutic potential is promising, it is essential to assess the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate intermediate routes. For example, tert-butyl (2-(2-azabicyclo[4.1.0]heptan-2-yl)ethyl)carbamate is hydrolyzed under acidic conditions to yield the hydrochloride salt . Key variables include reaction time (e.g., 12–24 hours for hydrolysis) and solvent choice (e.g., DMSO-d6 for NMR characterization). Yield optimization often requires adjusting stoichiometry of reagents like HCl.
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H NMR (400 MHz, DMSO-d6) reveals characteristic peaks: δ 3.90–3.35 ppm (m, 8H, bicyclic and ethanamine protons) and δ 2.44–2.11 ppm (m, 2H, bridgehead protons) . Mass spectrometry (e.g., M+1 = 141.3 for the hydrochloride salt) further validates molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
